molecular formula C11H12O2 B1206375 2-Prenyl-1,4-benzoquinone CAS No. 5594-02-5

2-Prenyl-1,4-benzoquinone

Cat. No. B1206375
CAS RN: 5594-02-5
M. Wt: 176.21 g/mol
InChI Key: PJERCKGJJBCWEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-prenyl-1,4-benzoquinone is a member of the class of 1,4-benzoquinones that is 1,4-benzoquinone in which the hydrogen at position 2 has been replaced by a prenyl group. It derives from a 1,4-benzoquinone.

Scientific Research Applications

Antimicrobial Activity

2-Prenyl-1,4-benzoquinone and its derivatives exhibit moderate antimicrobial activity against various microorganisms. The structure-activity relationship studies suggest that the optimal length of the side-chain in these compounds for antimicrobial activity ranges between five to fifteen carbon atoms (de Rosa, De Giulio, & Iodice, 1994).

Synthesis and Derivation

Various synthesis methods have been explored to create derivatives of 2-Prenyl-1,4-benzoquinone, contributing to the field of organic chemistry and providing insights into its potential applications (Oliveira, Carazza, & Pereira, 1997).

Cytotoxic Activity

Derivatives of Prenyl-1,2-naphthohydroquinone, related to 2-Prenyl-1,4-benzoquinone, have been evaluated for cytotoxic activity against various cancer cell lines, showing potential in cancer treatment research (Molinari et al., 2008).

Chemical Defense in Arthropods

2-Prenyl-1,4-benzoquinone derivatives have been identified in the defensive secretion of certain arthropods, suggesting a role in natural defense mechanisms against predators (Machado, Carrera, Pomini, & Marsaioli, 2005).

Antioxidant Properties

Prenylated hydroquinones, closely related to 2-Prenyl-1,4-benzoquinone, have shown significant antioxidant activity, indicating their potential use in the development of novel antioxidants (Yamaguchi et al., 2006).

Enzyme Inhibition and Cancer Treatment

Certain derivatives of 2-Prenyl-1,4-benzoquinone have been identified as potent inhibitors of human enzymes, such as 5-lipoxygenase, offering potential pathways for cancer treatment (Filosa et al., 2015).

Anti-neoplastic Effects

2-Amino-1,4-benzoquinone derivatives, related to 2-Prenyl-1,4-benzoquinone, show potential as anti-neoplastic agents, providing a basis for further pharmacological research in cancer therapy (Poeckel et al., 2006).

properties

CAS RN

5594-02-5

Product Name

2-Prenyl-1,4-benzoquinone

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

2-(3-methylbut-2-enyl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C11H12O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h3,5-7H,4H2,1-2H3

InChI Key

PJERCKGJJBCWEC-UHFFFAOYSA-N

SMILES

CC(=CCC1=CC(=O)C=CC1=O)C

Canonical SMILES

CC(=CCC1=CC(=O)C=CC1=O)C

Other CAS RN

5594-02-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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